molecular formula C9H16N2O2 B15230728 2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid

2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid

Cat. No.: B15230728
M. Wt: 184.24 g/mol
InChI Key: ZTPVZLFDQSPFEF-UHFFFAOYSA-N
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Description

2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetic acid is a complex organic compound with the molecular formula C9H18N4O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the hexahydropyrrolo[1,2-a]pyrazine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: A related compound with a similar ring structure but different functional groups.

    2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide: Another derivative with a hydrazide group instead of the acetic acid moiety.

Uniqueness

2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetic acid

InChI

InChI=1S/C9H16N2O2/c12-9(13)7-10-4-5-11-3-1-2-8(11)6-10/h8H,1-7H2,(H,12,13)

InChI Key

ZTPVZLFDQSPFEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)CC(=O)O

Origin of Product

United States

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